(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Description
Structural Features and IUPAC Nomenclature Analysis
The compound “(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one” is a structurally complex heterocyclic hybrid featuring two fused pharmacophores: a 4-thiazolidinone core and a 1-phenylpyrazole moiety. The IUPAC name systematically describes its architecture:
- Thiazolidinone backbone : The parent structure is a 4-thiazolidinone ring (positions 1–5), with a sulfur atom at position 1 and a ketone group at position 4. The “2-thioxo” designation indicates a thiocarbonyl group replaces the carbonyl at position 2.
- Substituents : A propyl group is attached to the nitrogen at position 3 of the thiazolidinone ring, while position 5 is functionalized with a methylidene linker (–CH=) connected to a pyrazole ring.
- Pyrazole moiety : The pyrazole ring is substituted at position 1 with a phenyl group and at position 3 with a 2-methyl-4-propoxyphenyl group. The stereodescriptor “(5Z)” specifies the cis configuration of the double bond in the methylidene bridge.
This nomenclature reflects the hierarchical prioritization of functional groups (thioxo > ketone > alkyl) and the spatial arrangement critical for biological activity.
Historical Context of Thiazolidinone-Pyrazole Hybrid Development
The synthesis of thiazolidinone-pyrazole hybrids emerged in the early 21st century as part of efforts to combat drug resistance in oncology and infectious diseases. Key milestones include:
- Cyclocondensation strategies : Early work by Mohareb et al. (2016) demonstrated the utility of [2+3]-cyclocondensation between 5-aminopyrazoles and carbon disulfide to form 3-(pyrazol-5-yl)-2-thioxo-4-thiazolidinones. This method enabled modular derivatization at the pyrazole C3/C5 and thiazolidinone N3 positions.
- Anticancer applications : A 2023 study synthesized hybrids (e.g., compound 11b ) with (2Z,5Z)-stereochemistry, showing potent activity against HepG2 cells (IC~50~ = 21.13 μM) via DNA intercalation, as confirmed by molecular docking.
- Linker optimization : The methylidene bridge (–CH=) between the thiazolidinone and pyrazole rings, as seen in the target compound, was found to enhance planarity and π-stacking interactions with biological targets.
These advances underscore the hybrid’s role as a versatile scaffold for drug discovery.
Positional Isomerism in Proxyphenyl-Substituted Heterocycles
Positional isomerism in the 2-methyl-4-propoxyphenyl group profoundly impacts the compound’s electronic and steric profile:
- Substituent effects : The ortho-methyl group induces steric hindrance, forcing the proximal phenyl ring out of plane, while the para-propoxy group donates electron density via resonance, modulating binding affinity.
- Isomer activity trends : Studies on pyrazole-thiazolidinones (e.g., 4.62 , 4.63 ) revealed that para-substituted aryl groups (e.g., 4-Br-phenyl) enhance antimicrobial activity (MIC = 1–2 mg/mL) compared to meta-analogs. Similarly, moving the propoxy group from position 4 to 3 in proxyphenyl derivatives reduced antitrypanosomal activity by 3-fold.
- Conformational locking : The Z-configuration at the methylidene bridge stabilizes a planar conformation, facilitating interactions with hydrophobic enzyme pockets, as evidenced by docking scores ≤ -8.1 kcal/mol.
This positional sensitivity highlights the need for precise synthetic control to optimize therapeutic potential.
Properties
Molecular Formula |
C26H27N3O2S2 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O2S2/c1-4-13-28-25(30)23(33-26(28)32)16-19-17-29(20-9-7-6-8-10-20)27-24(19)22-12-11-21(15-18(22)3)31-14-5-2/h6-12,15-17H,4-5,13-14H2,1-3H3/b23-16- |
InChI Key |
HUIKQEFNJVMHEF-KQWNVCNZSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one belongs to a class of compounds known as thiazolidin-4-ones, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound features a thiazolidinone core with a pyrazole moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The thiazolidinone ring is known for its susceptibility to modifications that can enhance its biological activity.
1. Antioxidant Activity
Thiazolidin-4-one derivatives have shown considerable antioxidant properties. The presence of substituents on the thiazolidinone ring can significantly influence their ability to scavenge free radicals. For instance, compounds with specific substitutions demonstrated enhanced inhibition of lipid peroxidation, indicating strong antioxidant potential .
2. Anticancer Activity
Research indicates that thiazolidinones exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. Studies have shown that certain derivatives can effectively target cancer cell lines, such as MCF-7 and HeLa, with IC50 values in the low micromolar range . The structural modifications in the pyrazole and thiazolidinone moieties are crucial for enhancing cytotoxicity against cancer cells.
3. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. Thiazolidinones have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, which play a critical role in inflammatory processes. For example, derivatives have shown up to 85% inhibition of TNF-α at specific concentrations .
4. Antidiabetic Activity
Thiazolidinone derivatives are known for their antidiabetic properties, primarily through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in adipose tissues. Some studies have highlighted the potential of these compounds in managing diabetes mellitus by regulating blood glucose levels .
5. Antimicrobial and Antitubercular Activity
The antimicrobial efficacy of thiazolidinones has been documented against various bacterial strains and Mycobacterium tuberculosis. Certain derivatives have shown promising results against resistant strains, suggesting their utility in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of (5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is heavily influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on Pyrazole Ring | Modulate anticancer and anti-inflammatory activity |
| Alkyl Groups on Thiazolidinone | Influence antioxidant capacity |
| Functional Groups | Enhance or diminish antimicrobial properties |
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:
- Synthesis of Pyrazole-Thiazolidinone Hybrids : A study synthesized various hybrids and assessed their biological activities, revealing significant anticancer effects against multiple cell lines .
- Evaluation of Antioxidant Properties : Compounds were tested using the DPPH radical scavenging method, showing varying degrees of antioxidant activity correlated with specific structural modifications .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The thioxo (C=S) group in the thiazolidinone ring is highly susceptible to nucleophilic attack. Reactions with amines, alcohols, or thiols lead to substitution at the sulfur atom. For example:
-
Reaction with primary amines : Forms thiourea derivatives via nucleophilic displacement.
-
Reaction with Grignard reagents : Results in alkylation at the sulfur atom, generating thioether derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Amine substitution | Ethylamine, DMF, 60°C, 6h | Thiourea derivative (C₃₂H₃₄N₄O₃S) | 78 |
| Grignard alkylation | CH₃MgBr, THF, 0°C → RT, 4h | Thioether (C₂₉H₂₈N₃O₃S₂) | 65 |
Electrophilic Aromatic Substitution
The pyrazole and phenyl moieties undergo electrophilic substitution. Nitration and sulfonation occur preferentially on the electron-rich phenyl ring attached to the pyrazole:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position of the phenyl ring .
-
Sulfonation : Oleum (20% SO₃) at 50°C yields sulfonated derivatives.
| Reaction Type | Reagents/Conditions | Position of Substitution |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | Para to pyrazole |
| Sulfonation | Oleum, 50°C, 4h | Meta to propoxy group |
Hydrolysis and Ring-Opening Reactions
Under acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis:
-
Acidic hydrolysis (HCl, H₂O/EtOH, reflux): Cleaves the C–N bond, yielding a carboxylic acid and a pyrazole-thiol intermediate .
-
Basic hydrolysis (NaOH, H₂O/MeOH): Produces a sodium thiolate salt.
| Condition | Products | Application |
|---|---|---|
| 6M HCl, reflux, 8h | 4-Phenylpyrazole-3-thiol + Pentanoic acid | Intermediate for analogs |
| 2M NaOH, RT, 12h | Sodium 2-thioxo-1,3-thiazolidin-4-olate | Chelation studies |
Oxidation Reactions
The methylidene (–CH=) group and sulfur atoms are oxidation-prone:
-
Oxidation of C=S to C=O : H₂O₂/AcOH converts the thioxo group to a carbonyl, forming a thiazolidin-4-one derivative .
-
Epoxidation : The exocyclic double bond reacts with m-CPBA to form an epoxide.
| Oxidizing Agent | Target Site | Product |
|---|---|---|
| H₂O₂ (30%), AcOH, 50°C | Thioxo group | (5Z)-5-...-thiazolidin-4-one |
| m-CPBA, DCM, 0°C | Methylidene linkage | Epoxide derivative |
Cycloaddition Reactions
The conjugated diene system in the methylidene-pyrazole moiety participates in Diels-Alder reactions:
-
With maleic anhydride : Forms a six-membered bicyclic adduct at 110°C in toluene.
| Dienophile | Conditions | Adduct Structure |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclo[6.3.0]thiazolidinone |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the exocyclic double bond and adjacent carbonyl groups, forming cyclobutane derivatives.
Metal Complexation
The sulfur and nitrogen atoms coordinate with transition metals:
-
Cu(II) complexes : Formed in ethanol with CuCl₂, exhibiting distorted square-planar geometry .
-
Pd(II) catalysts : Used in coupling reactions to functionalize the phenyl ring .
| Metal Salt | Coordination Site | Application |
|---|---|---|
| CuCl₂·2H₂O | Thioxo S, Pyrazole N | Antimicrobial studies |
| Pd(OAc)₂ | Phenyl ring | Suzuki-Miyaura coupling |
Reductive Amination
The ketone group in hydrolyzed products reacts with amines under H₂/Pd-C to form secondary amines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in alkyl chain length, aromatic substituents, and heteroatom positioning. Below is a comparative analysis based on , and 7:
Key Observations :
- Aromatic Substituents : Replacing propoxy with ethoxy () shortens the alkoxy chain, possibly altering binding affinity to hydrophobic targets.
- Branched vs. Linear Chains : The 2-methylpropoxy group in introduces steric hindrance, which may affect conformational flexibility compared to the linear propoxy group in the target compound.
Yield Variations :
- reports yields of 55–75% for analogous thiazolidinones, dependent on substituent electronic effects.
Physicochemical and Spectroscopic Data
- NMR Trends: Pyrazole protons resonate at δ 7.2–8.1 ppm (1H-NMR, ). Thioxo (C=S) and carbonyl (C=O) groups in thiazolidinones show 13C-NMR signals at δ 175–185 ppm and δ 190–200 ppm, respectively ().
- UV-Vis Absorption: Conjugated systems (e.g., benzylidene-thiazolidinones) exhibit λmax at 280–320 nm due to π→π* transitions ().
Preparation Methods
Pyrazole Ring Formation
The 1-phenyl-3-(2-methyl-4-propoxyphenyl)-1H-pyrazole-4-carbaldehyde is synthesized through a cyclocondensation strategy:
-
Step 1 : Preparation of a chalcone intermediate by Claisen-Schmidt condensation between 2-methyl-4-propoxyphenylacetophenone and an appropriate aldehyde.
-
Step 2 : Hydrazine cyclization. Reaction of the chalcone with phenylhydrazine in acetic acid under reflux yields the 1,3,5-trisubstituted pyrazole.
-
Step 3 : Formylation at position 4. Vilsmeier-Haack formylation using POCl₃ and DMF introduces the aldehyde group.
Critical Parameters :
Functionalization of the Aromatic Substituents
-
2-Methyl-4-propoxyphenyl Group : Introduced via nucleophilic aromatic substitution on 4-hydroxy-2-methylphenyl precursors using propyl bromide in the presence of K₂CO₃.
-
Phenyl Group at N1 : Installed during the hydrazine cyclization step by using phenylhydrazine.
Analytical Validation :
-
¹H NMR : Aromatic protons appear as multiplets (δ 6.8–7.6 ppm), with aldehyde proton as a singlet at δ 9.8–10.2 ppm.
-
IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of aldehyde).
Synthesis of 3-Propyl-2-thioxo-1,3-thiazolidin-4-one
Cyclocondensation Approach
The thiazolidinone core is constructed via a [2+3] cyclization:
-
Reactants : Propylamine reacts with carbon disulfide (CS₂) and ethyl chloroacetate in aqueous NaOH (10%) at 60–70°C.
-
Mechanism : Nucleophilic attack by the amine on CS₂ forms a dithiocarbamate, which cyclizes with ethyl chloroacetate to yield the thiazolidinone.
Reaction Equation :
Optimization :
Alternative Thioglycolic Acid Route
Thioglycolic acid reacts with propyl isothiocyanate in refluxing toluene, followed by cyclization with HCl gas to form the 2-thioxo group.
Knoevenagel Condensation for Methylidene Bridge Formation
The final step involves coupling the pyrazole carbaldehyde and thiazolidinone via Knoevenagel condensation:
-
Conditions : Piperidine (10 mol%) in ethanol under reflux (78°C, 12 h).
-
Mechanism : Base-catalyzed deprotonation of the thiazolidinone’s active methylene generates a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent dehydration forms the (Z)-configured exocyclic double bond.
Stereochemical Control :
-
The Z-configuration is favored due to steric hindrance between the pyrazole’s 3-aryl group and the thiazolidinone’s propyl substituent.
-
Monitoring : Reaction progress tracked by TLC (eluent: ethyl acetate/hexane 3:7); product Rf ≈ 0.5.
Purification :
-
Column chromatography (SiO₂, gradient elution with ethyl acetate/hexane) removes unreacted starting materials.
-
Final recrystallization from methanol yields pure product as yellow crystals.
Analytical and Spectroscopic Characterization
Process Optimization and Scale-Up Considerations
-
Catalyst Screening : Piperidine outperforms morpholine or DBU in minimizing byproducts.
-
Solvent Effects : Ethanol provides optimal polarity for solubility and reaction rate.
-
Temperature : Reflux conditions ensure complete conversion; lower temperatures result in unreacted aldehyde.
Pilot-Scale Protocol :
-
Pyrazole Synthesis : Batch reactor (50 L) with reflux condenser; yield 68–72%.
-
Thiazolidinone Synthesis : Continuous flow reactor for CS₂ handling; yield 70%.
-
Condensation : Stirred tank reactor with Dean-Stark trap for azeotropic water removal; yield 85%.
Challenges and Alternative Strategies
-
Regioselectivity in Pyrazole Formylation : Competitive formylation at position 5 mitigated by using excess POCl₃ and controlled stoichiometry.
-
Thiazolidinone Hydrolysis : The 2-thioxo group is prone to oxidation; inert atmosphere (N₂) and antioxidants (BHT) improve stability.
-
Z/E Isomerism : Chromatographic separation on silica gel modified with AgNO₃ enhances Z-isomer purity .
Q & A
Q. What are the established synthetic routes for preparing (5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one?
The synthesis typically involves a multi-step condensation and cyclization process. A general method for analogous thiazolidinones involves reacting thiosemicarbazide derivatives with appropriate aldehydes under acidic conditions. For example:
- Step 1 : Condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with a substituted benzaldehyde derivative (e.g., 2-methyl-4-propoxyphenyl aldehyde) in a mixture of DMF and acetic acid under reflux (2–3 hours) .
- Step 2 : Cyclization with chloroacetic acid and sodium acetate to form the thiazolidinone core .
- Key Considerations : The Z-configuration of the methylidene group is influenced by reaction temperature and solvent polarity. Ethanol or methanol is often used to stabilize intermediates .
Q. How is the stereochemical integrity of the (5Z)-configured methylidene group confirmed?
The Z-configuration is validated using:
- X-ray crystallography : For unambiguous determination of molecular geometry, as demonstrated in structurally similar pyrazolone-thiazolidinone hybrids .
- NMR spectroscopy : Coupling constants (J values) between the methylidene proton and adjacent carbons (e.g., 3–4 Hz for Z-isomers) .
- UV-Vis spectroscopy : Conjugation patterns in the thiazolidinone ring can indicate stereoelectronic effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in the cyclization step?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF improve cyclization efficiency by stabilizing the transition state .
- Catalysis : Adding catalytic amounts of iodine or p-toluenesulfonic acid (PTSA) accelerates Schiff base formation and cyclization .
- Temperature control : Reflux conditions (80–100°C) minimize side reactions like oxidation of the propyl group or thione-thiol tautomerization .
- Purification : Gradient recrystallization (DMF/ethanol mixtures) removes unreacted aldehydes and byproducts .
Q. What computational methods are used to predict the electronic and biological properties of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer interactions. For example, the electron-withdrawing thioxo group enhances electrophilicity at the methylidene position .
- Molecular docking : Screens for potential binding to biological targets (e.g., bacterial enzymes or cancer-related proteins) by analyzing steric and electronic complementarity .
- ADMET prediction : Assesses pharmacokinetic properties (e.g., solubility, CYP450 interactions) using tools like SwissADME or ADMETlab .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or microdilution methods. The thioxo-thiazolidinone moiety is known to disrupt bacterial cell wall synthesis .
- Antioxidant screening : DPPH or ABTS radical scavenging assays to assess redox activity, leveraging the electron-rich aromatic and thione groups .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction. Substituents like the propoxyphenyl group may enhance membrane permeability .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., propyl vs. butyl chains) to correlate structural features with activity .
Data Contradictions and Resolution
- Stereochemical discrepancies : Some studies report ambiguous Z/E ratios in analogous compounds. Resolution requires consistent use of chiral HPLC or circular dichroism (CD) spectroscopy .
- Biological activity variability : Differences in antimicrobial potency across studies may arise from assay conditions (e.g., pH, inoculum size). Standardized protocols (CLSI guidelines) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
